Bisabolangelone

Übersicht

Beschreibung

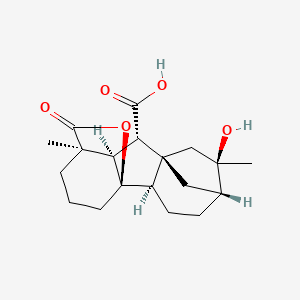

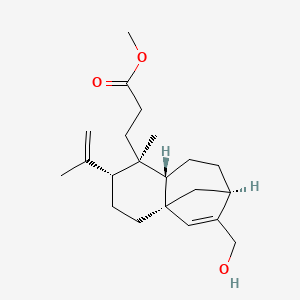

Bisabolangelone is a sesquiterpene derivative isolated from the roots of Osterici Radix . It possesses anti-inflammatory properties, inhibiting LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages . It also has anti-ulcer activities .

Synthesis Analysis

Bisabolangelone reduction derivatives have been synthesized and characterized . Preliminary H+/K+ ATPase activity evaluation indicated that some of these derivatives exhibited better inhibitory activities .Molecular Structure Analysis

The homology model of human gastric H+/K±ATPase has been produced based on the template provided by pig gastric H+/K±ATPase . After molecular mechanics optimization, induced-fit docking simulation between gastric H+/K±ATPase and bisabolangelone was performed .Chemical Reactions Analysis

The interaction mechanisms of a series of bisabolonalone hydrazone carboxamides as H+/K±ATPase reversible inhibitors were studied by molecular docking, QM/MM calculation, and MM/GBSA binding free energy analysis methods .Wissenschaftliche Forschungsanwendungen

Gastric H+/K±ATPase Inhibitor

Bisabolangelone has been identified as a significant inhibitor of gastric H+/K±ATPase . This enzyme plays a crucial role in the acidification of the stomach, which is a key process in digestion. Inhibition of this enzyme can be beneficial in the management of gastric ulcer disease . The binding pocket of Bisabolangelone involves several amino acid residues, and it forms hydrogen bonds with the residues Cys778, Gln889, and Tyr893 .

Anti-Microbial Activity

Bisabolangelone, like many sesquiterpene compounds, is known to possess anti-microbial activity . This makes it a potential candidate for the development of new anti-microbial drugs.

Anti-Tumor Activity

Bisabolangelone has also been found to have anti-tumor activity . This suggests that it could potentially be used in cancer treatment, although more research is needed in this area.

Anti-Inflammatory Activity

The anti-inflammatory activity of Bisabolangelone is another important application . This could make it useful in the treatment of various inflammatory diseases.

Anti-Ulcer Activity

Bisabolangelone has been found to have significant inhibition activity of H+/K±ATPase and could be used in the management of gastric ulcer disease .

Cytotoxic Activity

Bisabolangelone has been found to have cytotoxic activity . This means it has the potential to kill certain types of cells, which could be beneficial in the treatment of certain diseases.

Wirkmechanismus

Target of Action

Bisabolangelone, a sesquiterpene derivative, primarily targets the gastric H+/K±ATPase . This enzyme is a member of the P-type ATPase family, which includes Na+/K±ATPase and Ca2±ATPase . These proteins engage in a common catalytic cycle with ion translocation coupled to phosphorylation and dephosphorylation of a conserved aspartate residue . The H+/K±ATPase engages in 2K+/2H+/1ATP electroneutral ion exchange, generating a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell and acidifying the gastric lumen as part of the feeding response .

Mode of Action

Bisabolangelone interacts with its target, the gastric H+/K±ATPase, through an induced-fit docking simulation . The binding pocket involves the amino acid residues Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between bisabolangelone and the amino acid residues Cys778, Gln889, and Tyr893 .

Biochemical Pathways

Bisabolangelone inhibits the H+/K±ATPase, which is involved in the regulation of gastric acid secretion . This inhibition activity significantly affects the biochemical pathway of gastric acid secretion, leading to a decrease in gastric acidity . Additionally, bisabolangelone possesses anti-inflammatory properties, which inhibit LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages .

Pharmacokinetics

The pharmacokinetics of bisabolangelone have been studied using LC-MS/MS . .

Result of Action

Bisabolangelone has been found to have significant inhibitory activity on H+/K±ATPase and could be used in the management of gastric ulcer disease . It also exhibits neuroprotective effects on nerve cells by interacting with calcium channels, mainly blocking the voltage-gated calcium channels, and suppressing calcium release from the calcium store .

Action Environment

The action of bisabolangelone can be influenced by environmental factors. For instance, it has been reported to be unstable in both basic and acidic media

Safety and Hazards

Eigenschaften

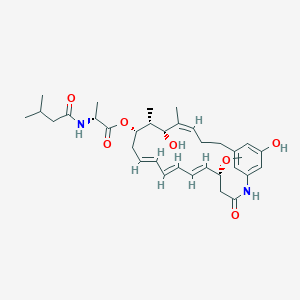

IUPAC Name |

(2Z,3S,3aS,7aR)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWNPLBSEQDDQV-FRPWFYLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2[C@@H](C1)O/C(=C\C=C(C)C)/[C@@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisabolangelone | |

CAS RN |

30557-81-4 | |

| Record name | Ligustilone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)

![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)

![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)